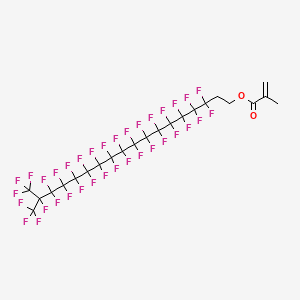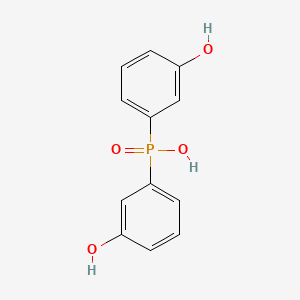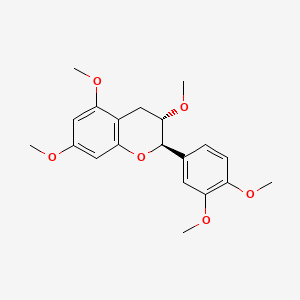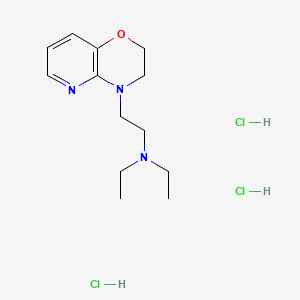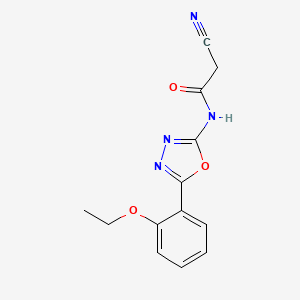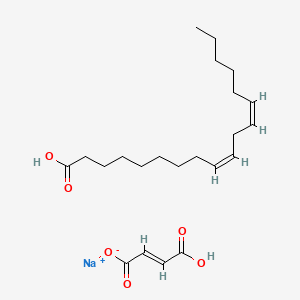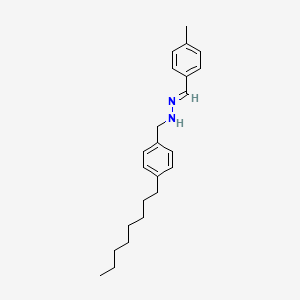
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is an organic compound that features a phenoxy group substituted with a dimethylamino group and a propanediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol typically involves the reaction of dimethylamine with resorcinol to obtain 3-(N,N-dimethylamino)phenol . This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol include:
- 3-(N,N-Dimethylamino)phenol
- 3-Dimethylamino-1-arylpropenones
- Methylamino- and dimethylaminoquinolines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenoxy group with a dimethylamino substituent and a propanediol moiety. This structure imparts specific chemical properties and reactivity that make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
104177-41-5 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-12(2)10-5-3-4-6-11(10)15-8-9(14)7-13/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
XVHFBXXAWYWZBO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



